

# application in the development of fluorinated materials

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## Compound of Interest

Compound Name:	2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt
CAS No.:	74938-83-3
Cat. No.:	B1353735

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Application Note: Late-Stage Fluorination of Bioactive Scaffolds via Photoredox Catalysis

## Executive Summary

The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.<sup>[1]</sup> Approximately 20–25% of all drugs and 30% of agrochemicals contain at least one fluorine atom. This application note addresses the challenge of Late-Stage Functionalization (LSF)—installing fluorine or trifluoromethyl groups onto complex scaffolds at the end of a synthetic sequence.

This guide provides two validated, self-consistent protocols for:

- Benzylic C(sp<sup>3</sup>)–H Fluorination using Decatungstate photocatalysis.
- Heteroaromatic C–H Trifluoromethylation using the Langlois Reagent.

## Scientific Foundation: The "Fluorine Effect"

Fluorine is not merely a "small hydrogen"; it is a distinct electronic modulator.<sup>[1]</sup> Its extreme electronegativity (3.98 Pauling) and high ionization potential induce profound changes in the physicochemical properties of a drug candidate.

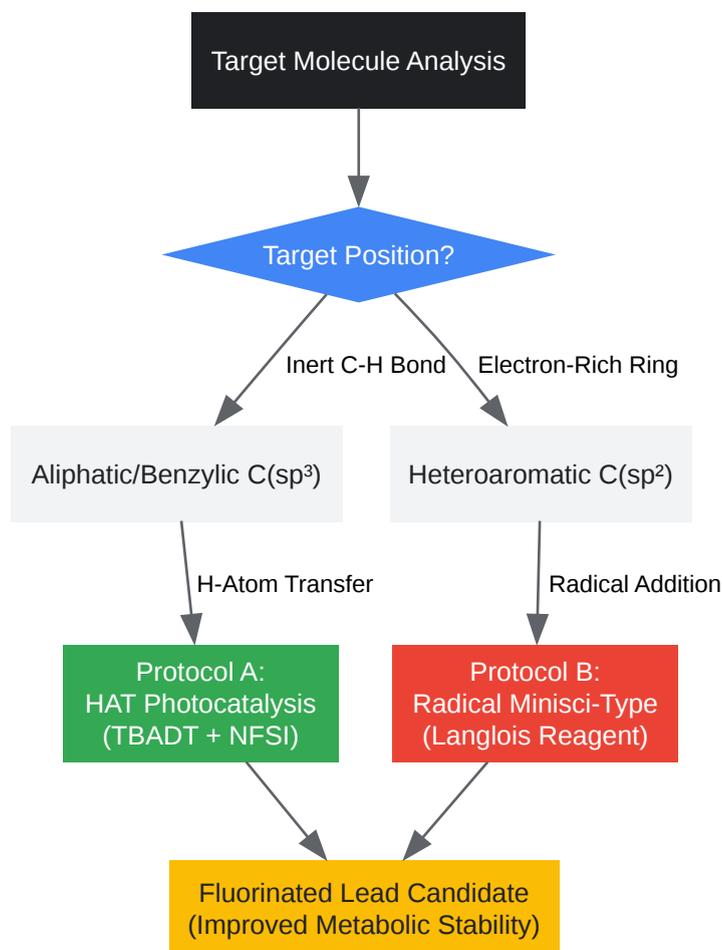
## Comparative Physicochemical Properties

The following data highlights why fluorine acts as a bioisostere for hydrogen and hydroxyl groups while blocking metabolic degradation (e.g., cytochrome P450 oxidation).

Property	Hydrogen (H)	Fluorine (F)	Oxygen (O)	Impact on Drug Design
Van der Waals Radius (Å)	1.20	1.47	1.52	Steric demand is closer to O than H; mimics –OH without H-bond donation.
C–X Bond Length (Å)	1.09	1.35	1.43	Strong overlap; C–F bond is chemically inert.
Bond Dissociation Energy (kcal/mol)	~98 (C-H)	~116 (C-F)	~85 (C-O)	High stability prevents metabolic cleavage.
Electronegativity (Pauling)	2.1	3.98	3.44	Induces strong dipoles; lowers pKa of neighboring amines.

## Strategic Application Workflow

The following diagram illustrates the decision matrix for selecting the appropriate fluorination pathway based on the target scaffold.



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Figure 1: Decision matrix for late-stage fluorination strategies.

## Protocol A: Benzylic C(sp<sup>3</sup>)-H Fluorination

**Mechanism:** This protocol utilizes Tetrabutylammonium decatungstate (TBADT) as a Hydrogen Atom Transfer (HAT) photocatalyst. Upon excitation by UV-A light (365–390 nm), the excited tungstate species abstracts a hydrogen atom from the benzylic position. The resulting carbon-centered radical intercepts the fluorine source (NFSI).

**Scope:** Ideal for benzylic positions in drug-like scaffolds (e.g., Ibuprofen, Celestolide derivatives).

## Materials

- Substrate: 0.5 mmol (1.0 equiv)

- Catalyst: TBADT [(Bu<sub>4</sub>N)<sub>4</sub>W<sub>10</sub>O<sub>32</sub>] (2 mol%)
- Fluorine Source: NFSI (N-Fluorobenzenesulfonimide) (1.5 equiv)
- Solvent: Acetonitrile (MeCN) : Water (9:1 v/v)
- Light Source: 365 nm or 390 nm LED (approx. 40W intensity)

## Step-by-Step Procedure

- Preparation (Glovebox or Schlenk Line):
  - In an 8 mL clear glass vial equipped with a stir bar, add the substrate (0.5 mmol), NFSI (236 mg, 0.75 mmol), and TBADT (33 mg, 0.01 mmol).
  - Add 5 mL of the MeCN:H<sub>2</sub>O solvent mixture. Note: The addition of water increases the solubility of the decatungstate and often improves selectivity.
- Degassing (CRITICAL):
  - Seal the vial with a septum cap.
  - Sparge the solution with Argon or Nitrogen for 10–15 minutes.
  - Why? Oxygen is a potent quencher of the excited decatungstate state (W\*) and will shut down the HAT cycle.
- Irradiation:
  - Place the vial in the photoreactor rig. Ensure a fan is blowing on the vial to maintain temperature < 35°C.
  - Irradiate for 12–18 hours.
  - Visual Check: The solution acts as its own indicator. The active catalyst is yellow; if the solution turns dark blue (reduced tungstate), the catalytic cycle has stalled (likely due to insufficient oxidant/NFSI).
- Work-up:

- Dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated  $\text{NaHCO}_3$  (2 x 10 mL) to remove succinimide byproducts.
- Dry organic layer over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate.
- Purification:
  - Flash column chromatography. Note: Benzyl fluorides can be prone to elimination on acidic silica. Use neutral silica or add 1%  $\text{Et}_3\text{N}$  to the eluent if the product is acid-sensitive.

## Protocol B: C–H Trifluoromethylation (Langlois Reagent)

Mechanism: Sodium triflinate (Langlois reagent,  $\text{NaSO}_2\text{CF}_3$ ) serves as a stable, solid source of  $\text{CF}_3$  radicals. Under oxidative conditions (using tert-butyl hydroperoxide, TBHP), the sulfinate is oxidized to release the  $\bullet\text{CF}_3$  radical, which adds to heteroarenes via a Minisci-type mechanism.

Scope: High efficacy on electron-rich heterocycles (pyrroles, indoles, uracils, pyridines) common in oncology drugs.

### Materials

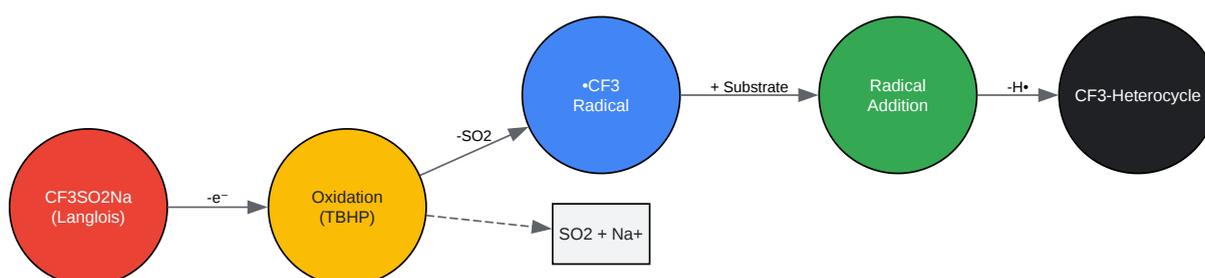
- Substrate: Heterocycle (0.5 mmol)
- Reagent: Sodium Triflinate ( $\text{NaSO}_2\text{CF}_3$ ) (3.0 equiv)
- Oxidant: TBHP (70% aq. solution) (5.0 equiv)
- Solvent: DCM : Water (2:1 biphasic system)
- Additives: None required (Ambient temperature).

### Step-by-Step Procedure

- Reaction Setup:
  - To a 20 mL vial, add the heterocycle (0.5 mmol) and Sodium Triflinate (234 mg, 1.5 mmol).

- Add Dichloromethane (2 mL) and Water (1 mL). Vigorous stirring is essential to create an emulsion.
- Initiation:
  - Add TBHP (approx. 340  $\mu$ L of 70% solution) dropwise over 2 minutes.
  - Safety: Although mild, mixing peroxides with organics can be exothermic. Monitor for gas evolution ( $\text{SO}_2$  release).
- Reaction:
  - Stir vigorously at room temperature for 12–24 hours in an open vessel (or loosely capped).
  - Optimization: If conversion is low after 12h, add an additional 1.0 equiv of  $\text{NaSO}_2\text{CF}_3$  and 2.0 equiv of TBHP.
- Work-up:
  - Quench with saturated  $\text{Na}_2\text{S}_2\text{O}_3$  (Sodium thiosulfate) to neutralize excess peroxide.
  - Extract with DCM (3 x 10 mL).
  - Concentrate and purify via chromatography.

## Mechanistic Visualization (Langlois Cycle)



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Figure 2: Oxidative generation of trifluoromethyl radicals from sodium triflinate.

## Characterization: <sup>19</sup>F NMR Guide

Fluorine NMR is the primary tool for reaction monitoring. It is highly sensitive and has a wide chemical shift range (approx. 400 ppm).

Standard Setup:

- Reference: Trichlorofluoromethane (CFCl<sub>3</sub>) is 0 ppm.<sup>[2]</sup>
- Internal Standard:
  - Trifluorotoluene (
  - 63.7 ppm) is recommended for quantitative yield determination.

Diagnostic Shift Ranges:

Functional Group	Structure	Typical Shift ( ppm)	Coupling ( )
Trifluoromethyl	Ar-CF <sub>3</sub>	-60 to -65	Singlet (unless ortho-H)
Trifluoromethoxy	Ar-OCF <sub>3</sub>	-57 to -59	Singlet
Benzyl Fluoride	Ar-CH(F)-R	-160 to -180	Geminal H ( Hz)
Aryl Fluoride	Ar-F	-100 to -130	Multiplet (complex)

Troubleshooting Tip: If you observe a peak at -78 ppm, this is likely the hydrolysis byproduct (fluoride ion/HF) or degradation of the BF<sub>4</sub> anion if used. A peak at -120 ppm often indicates decomposition of Selectfluor/NFSI into benign sulfonyl fluorides.

## References

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